molecular formula C9H15BF3KO3 B13479985 Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate

Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate

Cat. No.: B13479985
M. Wt: 278.12 g/mol
InChI Key: YVBVVDHMXIOAEP-UHFFFAOYSA-N
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Description

Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by its stability under oxidative conditions and its ability to participate in a wide range of chemical transformations .

Properties

Molecular Formula

C9H15BF3KO3

Molecular Weight

278.12 g/mol

IUPAC Name

potassium;[4-(2-ethoxy-2-oxoethyl)oxan-4-yl]-trifluoroboranuide

InChI

InChI=1S/C9H15BF3O3.K/c1-2-16-8(14)7-9(10(11,12)13)3-5-15-6-4-9;/h2-7H2,1H3;/q-1;+1

InChI Key

YVBVVDHMXIOAEP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(CCOCC1)CC(=O)OCC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide typically involves the reaction of a boronic acid or ester with potassium fluoride and a suitable organic substrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of potassium [4-(2-ethoxy-2-oxoethyl)ox

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